4-chloropent-4-en-1-aminehydrochloride
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Overview
Description
4-Chloropent-4-en-1-aminehydrochloride is an organic compound with the molecular formula C5H11Cl2N It is a derivative of pentene, featuring a chlorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropent-4-en-1-aminehydrochloride typically involves the halogenation of pent-4-en-1-amine. One common method is the addition of hydrochloric acid to 4-chloropent-4-en-1-amine, resulting in the formation of the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and purification systems to achieve high efficiency and product quality. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropent-4-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Formation of 4-chloropent-4-en-1-one or 4-chloropent-4-en-1-al.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds like 4-hydroxypent-4-en-1-amine or 4-alkylpent-4-en-1-amine.
Scientific Research Applications
4-Chloropent-4-en-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloropent-4-en-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with biological molecules, potentially influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
4-Chloropent-4-en-1-ol: A related compound with a hydroxyl group instead of an amine group.
4-Chloropent-4-en-1-one: An oxidized form of the compound with a ketone group.
4-Chloropent-4-en-1-al: An aldehyde derivative of the compound.
Uniqueness: 4-Chloropent-4-en-1-aminehydrochloride is unique due to its specific combination of a chlorine atom and an amine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-chloropent-4-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(6)3-2-4-7;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNJANRUURKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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